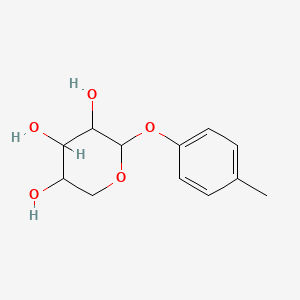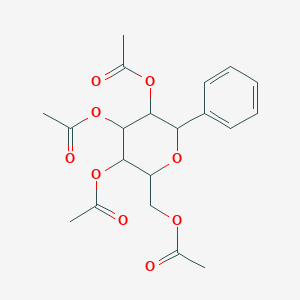
2-(4-isopropylbenzoyl)benzoic acid
Overview
Description
2-(4-isopropylbenzoyl)benzoic acid is a chemical compound with the molecular formula C17H16O3 . It is used in research and development .
Synthesis Analysis
The synthesis of 2-(4-isopropylbenzoyl)benzoic acid involves several steps. One method involves the cyclization of 2-(4-isopropylbenzoyl)benzoic acid to the promising benzo[1,2]oxazinone derivative using hydroxylamine hydrochloride in pyridine . Another method involves the condensation of two γ-keto acids, 2-(4-isopropylbenzoyl)benzoic acid and 2-(4-isopropyl-3-nitrobenzoyl)benzoic acid with phenolic compounds in the presence of a catalytic quantity of concentrated sulphuric acid .Molecular Structure Analysis
The molecular structure of 2-(4-isopropylbenzoyl)benzoic acid has been established through elemental analysis and spectral data . The infrared (IR) spectrum exhibited the disappearance of a hydroxy group absorption and the appearance of a cyclic amide carbonyl absorption band .Chemical Reactions Analysis
The chemical reactions involving 2-(4-isopropylbenzoyl)benzoic acid are complex and varied. For instance, it has been used as a precursor to construct a novel series of phthalazinones bearing various valuable functional groups . It has also been used in the synthesis of new organotin carboxylates with different structural features .Scientific Research Applications
Photodecomposition and Environmental Impact
2-(4-isopropylbenzoyl)benzoic acid and its derivatives, like other benzoic acid compounds, may undergo photodecomposition under ultraviolet irradiation. This process can lead to the formation of various products, including hydroxybenzoic acids and benzoic acid itself, as seen in the study of chlorobenzoic acids by Crosby and Leitis (1969) (Crosby & Leitis, 1969). This property is relevant for understanding the environmental fate of such compounds, particularly their behavior under sunlight and potential environmental impact.
Material Science and Supramolecular Chemistry
2-(4-isopropylbenzoyl)benzoic acid has been used in the synthesis of supramolecular compounds, showcasing its potential in material science. For instance, Yang et al. (2013) synthesized two new supramolecular compounds using this acid, investigating their crystal structures and luminescent properties (Yang et al., 2013). Such studies demonstrate the compound's role in developing materials with specific structural and optical properties.
Drug Delivery and Pharmaceutical Research
In pharmaceutical research, benzoic acid derivatives, including compounds like 2-(4-isopropylbenzoyl)benzoic acid, are of interest due to their biological properties. Dikmen (2021) explored the complex formation between alpha cyclodextrin, a drug delivery system, and 2-(4-hydroxyphenylazo) benzoic acid in both aqueous and solid states (Dikmen, 2021). This research provides insights into the potential of such compounds in enhancing drug delivery mechanisms.
Organic Synthesis and Chemical Studies
Benzoic acid derivatives are also integral in organic synthesis. The study of their reactions and properties helps in developing new synthetic methods and understanding chemical processes. For instance, the monopersulfate oxidation of 4-isopropylbenzoic acid, a related compound, was investigated by Balahura et al. (1997), highlighting the intricacies of such reactions (Balahura et al., 1997).
Mechanism of Action
While the exact mechanism of action of 2-(4-isopropylbenzoyl)benzoic acid is not fully understood, it is known that benzoic acid derivatives are conjugated to glycine in the liver and excreted as hippuric acid . As the sodium salt form, sodium benzoate is used as a treatment for urea cycle disorders due to its ability to bind amino acids .
Safety and Hazards
The safety data sheet for a similar compound, 4-isopropylbenzoic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing the dust, to wear protective gloves/eye protection/face protection, and to use only outdoors or in a well-ventilated area .
Future Directions
The future directions for the study and use of 2-(4-isopropylbenzoyl)benzoic acid are vast. It has been used as a precursor to construct a novel series of phthalazinones bearing various valuable functional groups . These phthalazinones have shown significant biological activities and pharmacological properties , suggesting potential future applications in the development of new drugs and treatments.
properties
IUPAC Name |
2-(4-propan-2-ylbenzoyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-11(2)12-7-9-13(10-8-12)16(18)14-5-3-4-6-15(14)17(19)20/h3-11H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTBAICEOKELNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40323321 | |
| Record name | 2-(4-isopropylbenzoyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40323321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isopropylbenzoyl)benzoic acid | |
CAS RN |
7471-33-2 | |
| Record name | NSC403579 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403579 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-isopropylbenzoyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40323321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4'-(trifluoromethyl)-2-biphenylyl]-5-(2,4,5-trimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B3849200.png)
![2-[4'-(trifluoromethyl)-2-biphenylyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B3849206.png)

![N-(3-chloro-4-fluorophenyl)-N'-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]succinamide](/img/structure/B3849216.png)
![2-morpholin-4-yl-6-[4-(1H-pyrazol-5-yl)phenyl]pyrimidin-4-amine](/img/structure/B3849225.png)

![3-[3-(4-iodophenyl)-2-phenylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B3849239.png)
![4-[3-(2-chlorophenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone](/img/structure/B3849257.png)
![4-[3-(4-isopropylphenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone](/img/structure/B3849264.png)
![3-(acetylamino)-N-[3-(acetylamino)phenyl]benzamide](/img/structure/B3849272.png)
![2-[3-(1-ethyl-1H-pyrazol-3-yl)phenyl]pyridine](/img/structure/B3849287.png)
![3-[4-(dimethylamino)benzylidene]-2,3-dihydro-1,4-isoquinolinedione](/img/structure/B3849300.png)

